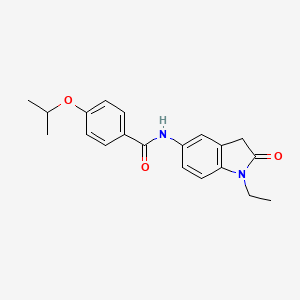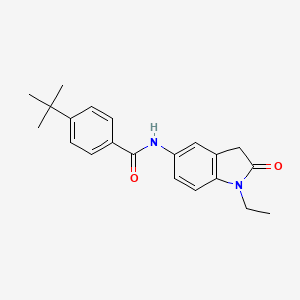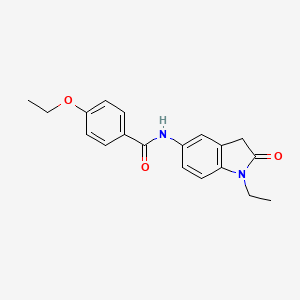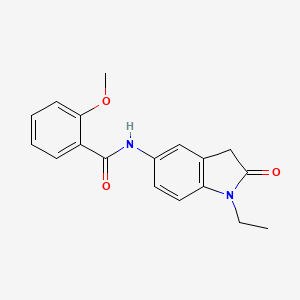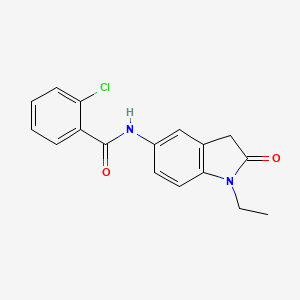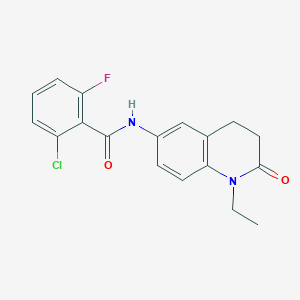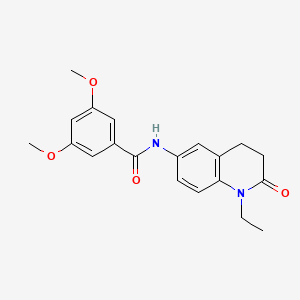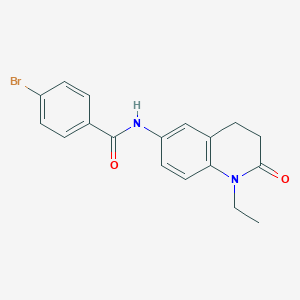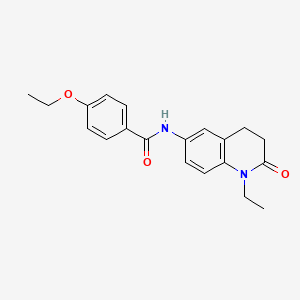
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide (also known as NETQ) is a small molecule that has recently been used in a variety of scientific research applications. NETQ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, NETQ has been found to have a range of biochemical and physiological effects that make it a useful tool for laboratory experiments.
科学研究应用
NETQ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. It has been found to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells. In addition, NETQ has been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. NETQ has also been studied for its potential anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of NF-κB, a transcription factor involved in the regulation of inflammation.
作用机制
The exact mechanism of action of NETQ is not yet fully understood. However, it is believed that NETQ acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, NETQ has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
NETQ has been found to have a range of biochemical and physiological effects. In animal studies, NETQ has been found to reduce inflammation, reduce the production of pro-inflammatory cytokines, and reduce the expression of NF-κB. In addition, NETQ has been found to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells. NETQ has also been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.
实验室实验的优点和局限性
The use of NETQ in laboratory experiments has several advantages. NETQ is a small molecule, making it easy to synthesize and store. In addition, NETQ is relatively non-toxic and has been found to have a range of biochemical and physiological effects, making it a useful tool for laboratory experiments. However, there are some limitations to the use of NETQ in laboratory experiments. For example, the exact mechanism of action of NETQ is not yet fully understood, and it is not yet known if NETQ has any long-term side effects.
未来方向
There are a number of potential future directions for NETQ. Further research is needed to better understand the exact mechanism of action of NETQ, as well as its potential long-term side effects. In addition, further research is needed to investigate the potential of NETQ as an anti-cancer and anti-fungal agent. Finally, NETQ could be evaluated for its potential as a therapeutic agent for the treatment of various diseases, such as inflammation and cancer.
合成方法
NETQ was first synthesized by a two-step reaction involving the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-(propan-2-yloxy)benzoyl chloride. The first step involved the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-(propan-2-yloxy)benzoyl chloride in a solution of dichloromethane and triethylamine. The reaction yielded N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide as the main product, with minor amounts of side products.
属性
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-23-19-11-8-17(13-16(19)7-12-20(23)24)22-21(25)15-5-9-18(10-6-15)26-14(2)3/h5-6,8-11,13-14H,4,7,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDRZYFYSYVKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

